molecular formula C12H21N5O2S B2963531 N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1203344-80-2

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2963531
CAS No.: 1203344-80-2
M. Wt: 299.39
InChI Key: GBOAKKZAEGUVKZ-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily due to its core pyrimidine structure. This scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzyme families, particularly protein kinases . The compound's specific structure, featuring a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine core linked to a methanesulfonamide group via an ethylamino chain, suggests potential as a scaffold for investigating intracellular signaling pathways. Pyrimidine derivatives analogous to this compound are extensively investigated as inhibitors of Plasmodium falciparum protein kinases for antimalarial research . Furthermore, the pyrrolidin-1-yl substitution on the pyrimidine ring is a structural feature found in high-affinity antagonists for other biological targets, such as the κ-opioid receptor, indicating the potential for this chemotype to be optimized for potency and selectivity in various assays . The inclusion of the methanesulfonamide group can influence key physicochemical properties, such as solubility and membrane permeability, which are critical factors for cellular activity . This compound is provided for research purposes to support studies in hit-to-lead optimization, structure-activity relationship (SAR) profiling, and as a chemical tool for probing novel biological targets in fields including infectious disease and oncology. It is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h9,14H,3-8H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOAKKZAEGUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the intermediate 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the methanesulfonamide group under appropriate reaction conditions.

Chemical Reactions Analysis

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the methanesulfonamide group.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring or the methanesulfonamide moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

  • Structure: Shares the same pyrimidinylaminoethyl backbone but replaces methanesulfonamide with an acetamide group and adds a 4-chlorophenoxy moiety.
  • Molecular Formula : C₁₉H₂₄ClN₅O₂ (MW: 389.9 g/mol) vs. estimated C₁₃H₂₂N₆O₂S (MW: ~326.4 g/mol) for the target compound.
  • Key Differences: The acetamide and chlorophenoxy groups may reduce solubility compared to the polar methanesulfonamide.
  • Synthetic Pathway : Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods described in for sulfonamide analogs .

N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

  • Structure : Contains a pyrimidine ring substituted with chloromethyl, 4-fluorophenyl, and isopropyl groups. The sulfonamide is N-methylated.
  • Molecular Formula : C₁₆H₁₉ClFN₃O₂S (MW: 371.86 g/mol).
  • N-methylation of the sulfonamide reduces hydrogen-bonding capacity compared to the target compound’s unmodified sulfonamide.
  • Physical Properties :
    • Density: 1.317 g/cm³; Boiling Point: ~523°C (predicted).
    • pKa: -0.66 (highly acidic), suggesting strong ionization in physiological conditions .

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

  • Structure : A complex hybrid of pyrazolo[3,4-d]pyrimidine, chromen-4-one, and methanesulfonamide.
  • Molecular Formula : C₃₁H₂₄F₂N₆O₄S (MW: 603.0 g/mol).
  • Dual fluorination enhances metabolic stability and target affinity.
  • Synthetic Pathway : Likely synthesized via Suzuki-Miyaura coupling (as in ), using palladium catalysts and boronic acid intermediates .

Research Implications

  • The target compound’s pyrrolidinyl group may enhance solubility and binding specificity compared to N-methylated or chlorophenoxy-containing analogs.
  • Further studies are needed to explore its pharmacokinetics, given the lack of experimental data in the evidence. Synthetic routes could borrow from methods in (e.g., cross-coupling) .
  • Comparative analysis highlights the critical role of sulfonamide groups in modulating biological activity and solubility.

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C15H25N5O
  • Molecular Weight : 293.39 g/mol
  • CAS Number : 1203287-92-6

This structure features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has demonstrated significant cytotoxic effects in human lung cancer (A549) and colon cancer (HCT116) cell lines .
  • Aurora Kinase Inhibition : The compound has been investigated for its ability to inhibit Aurora kinases, which are critical for mitosis. It has shown promising results in selectively inhibiting Aurora-A and Aurora-B isoforms, leading to reduced cell viability in cancer models .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various assays:

Assay Type Cell Line/Model IC50 Value Notes
CytotoxicityA5490.299 µMSignificant late apoptosis induction observed
CytotoxicityHCT1160.162 µMInduces G0/G1 phase arrest
Aurora Kinase InhibitionMV4-110.162 µMPotent dual inhibition observed
Anti-inflammatoryRat ModelED50 2 mg/kgEffective in reducing inflammation

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving A549 and HCT116 cell lines, treatment with the compound led to a marked increase in late apoptosis rates (up to 93% in HCT116). Flow cytometry analysis revealed that the compound significantly alters the cell cycle distribution, promoting G0/G1 phase arrest and reducing S phase cells .
  • In Vivo Models : In rat models of inflammation, the compound exhibited notable analgesic effects with an effective dose (ED50) as low as 2 mg/kg, indicating its potential utility in pain management alongside anti-inflammatory actions .

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